N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide
Description
N-(3-{[2-(1H-Indol-3-yl)ethyl]amino}-3-oxopropyl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a structurally complex indole derivative featuring a carboxamide core with two distinct indole moieties. The primary indole ring (position 2) is substituted with a 4,6-dimethoxy group and a methyl group at the 1-position, while the secondary indole (linked via an ethylamino-oxopropyl chain) retains its native 3-position substitution. This compound belongs to a class of indole-based amides, which are widely studied for their diverse pharmacological properties, including antioxidant, enzyme inhibitory, and receptor-modulating activities . Indole derivatives are privileged scaffolds in medicinal chemistry due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
Molecular Formula |
C25H28N4O4 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-4,6-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C25H28N4O4/c1-29-21-12-17(32-2)13-23(33-3)19(21)14-22(29)25(31)27-11-9-24(30)26-10-8-16-15-28-20-7-5-4-6-18(16)20/h4-7,12-15,28H,8-11H2,1-3H3,(H,26,30)(H,27,31) |
InChI Key |
IGWMGTGRNCEPCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NCCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves the coupling of tryptamine derivatives with other functional groups. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds . The reaction conditions often include refluxing in organic solvents such as 1-propanol, with the addition of catalysts like azobisisobutyronitrile (AIBN) and hypophosphorous acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a candidate for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to receptors and enzymes, modulating their activity. This compound may inhibit certain signaling pathways, leading to effects such as apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several indole-based amides and amines, as outlined below:
Key Observations :
- Substituent Impact on Bioactivity: The dimethylation of PDAT’s propane-diamine chain enhances its INMT inhibitory potency compared to PAT, highlighting the role of alkyl groups in modulating enzyme interactions .
- Linker Flexibility: The ethylamino-oxopropyl chain in the target compound provides conformational flexibility, similar to PDAT’s propane-diamine linker. This contrasts with the rigid oxime group in 3a, which restricts rotational freedom but improves radical scavenging in antioxidant assays .
Computational and Structural Insights
- Bond Geometry : X-ray crystallography of 3a reveals bond lengths (e.g., C(9)-N(1) = 1.376 Å) and angles (C(9)-N(1)-C(19) = 124.87°) that align with DFT-optimized structures, validating computational methods for predicting the target compound’s reactivity .
Biological Activity
N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic compound derived from indole, a structure commonly found in many biologically active molecules. This compound exhibits a diverse range of biological activities, including potential anticancer effects, antimicrobial properties, and interactions with various biological pathways.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features multiple functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. A notable study screened a library of compounds for their efficacy against multicellular spheroids, which are representative models of tumors. The results demonstrated that this compound effectively inhibited the growth of cancer cells, suggesting its potential as an anticancer agent .
Mechanisms of Action:
- Inhibition of Cell Proliferation: The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
- Cell Cycle Arrest: It can cause cell cycle arrest at the G1/S phase, thereby preventing cancer cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications to the indole moiety can enhance antimicrobial efficacy .
Efficacy Against Bacteria:
- Gram-positive: Effective against strains such as Staphylococcus aureus.
- Gram-negative: Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of the compound. The findings revealed a dose-dependent inhibition of cell viability, with IC50 values indicating significant potency against breast and colon cancer cells.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted using agar diffusion methods to assess the effectiveness against bacterial strains. The compound demonstrated zones of inhibition comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
